3-([1,1'-Biphenyl]-3-yloxy)azetidine
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Overview
Description
3-([1,1’-Biphenyl]-3-yloxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the biphenyl group in 3-([1,1’-Biphenyl]-3-yloxy)azetidine adds to its structural complexity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines.
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, azetidine can undergo a high-yielding palladium-catalyzed cross-coupling reaction with aryl bromides
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-3-yloxy)azetidine may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-3-yloxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LAH).
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LAH) is frequently used for reduction reactions.
Substitution: Palladium catalysts are often employed in substitution reactions involving aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-([1,1’-Biphenyl]-3-yloxy)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-3-yloxy)azetidine involves its interaction with molecular targets through its azetidine ring and biphenyl group. The ring strain in azetidines facilitates their reactivity, allowing them to participate in various chemical reactions. The biphenyl group can engage in π-π interactions and other non-covalent interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in natural products and pharmaceuticals.
Uniqueness
3-([1,1’-Biphenyl]-3-yloxy)azetidine is unique due to its combination of the azetidine ring and biphenyl group, which imparts distinct chemical and biological properties. The ring strain in azetidines provides unique reactivity, while the biphenyl group enhances the compound’s potential for diverse interactions and applications .
Properties
IUPAC Name |
3-(3-phenylphenoxy)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)13-7-4-8-14(9-13)17-15-10-16-11-15/h1-9,15-16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADFHHANTSGQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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